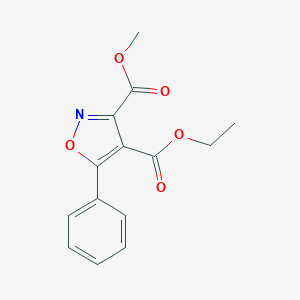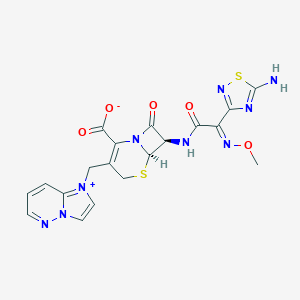
Cefozopran
Descripción general
Descripción
Cefozopran is a fourth-generation cephalosporin antibiotic . It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Synthesis Analysis
Cefozopran can be synthesized from 7-ACA by protection, substitution, and condensation with benzothiazolylthiol active ester to obtain the fourth-generation cephalosporin cefozopran hydrochloride . An efficient synthesis of cefozopran has been described that does not involve chromatographic purification for isolation and is cost-effective and amenable to large-scale synthesis .Molecular Structure Analysis
The molecular formula of Cefozopran is C19H17N9O5S2 . The molecular weight is 515.52 g/mol . The IUPAC name is (6R,7R)-7-[[ (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .Physical And Chemical Properties Analysis
Cefozopran has a molecular weight of 515.52 g/mol . It is mainly excreted in its unchanged form via the kidney . The mean half-life in plasma (t ½) is in the range of 1.20-2.80 h .Aplicaciones Científicas De Investigación
Therapeutic Potential Against Mixed Urinary Tract Infections : Cefozopran significantly reduced viable cell counts of both Enterococcus faecalis and Pseudomonas aeruginosa in mice, indicating its efficacy against mixed urinary tract infections (Tsuchimori, Yamazaki, & Okonogi, 1997).
Empirical Monotherapy in Febrile Neutropenia in Pediatric Cancer Patients : It is considered a potential candidate for empirical monotherapy in febrile neutropenia among pediatric cancer patients (Sarashina et al., 2014).
High Efficacy in Pediatric Infections : Several studies have demonstrated 100% efficacy in treating pediatric infections, with complete bacterial eradication rates (Morita et al., 1994; Haruta et al., 1994; Sekiguchi & Okamoto, 1994; Tajima et al., 1994).
Treatment of Infections in Hematological Malignancies : Cefozopran is useful for treating mild to moderate grade infections complicated with hematological malignancies (Sasai et al., 1998).
Modifications for Enhanced Anti-MRSA Activity : Modifications can enhance its activity against Methicillin-resistant Staphylococcus aureus (MRSA) by two to eight times (Ishikawa, Iizawa, Okonogi, & Miyake, 2000).
Broad Spectrum of Antibacterial Activity : Cefozopran has a broad spectrum of antibacterial activity and is used as an antibiotic agent for various infections including febrile neutropenia patients (Sawada et al., 2014).
Dosage Recommendations for Pediatric Infections : Recommended dosages for pediatric infections range from 20 to 50 mg/kg administered 3 to 4 times a day (Akita et al., 1994).
Efficacy in Respiratory, Urinary, and Soft Tissue Infections : It is effective against respiratory, urinary, and soft tissue infections caused by various gram-positive and gram-negative bacteria in mice (Iizawa et al., 1993).
Optimized Dosing Regimen for Febrile Neutropenia : For febrile neutropenia, the optimal dosing regimen is three times daily, with a high probability of target attainment (Nomura et al., 2008).
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)/b24-11+/t12-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUIJCOKQCCXQY-HEOFFLBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N9O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cefozopran Dihydrochloride | |
CAS RN |
113359-04-9 | |
| Record name | Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



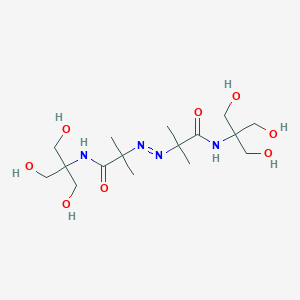
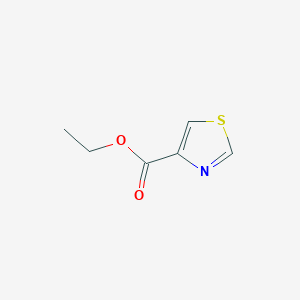
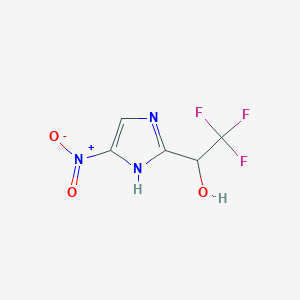
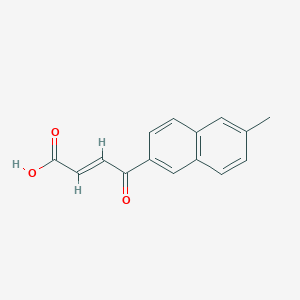
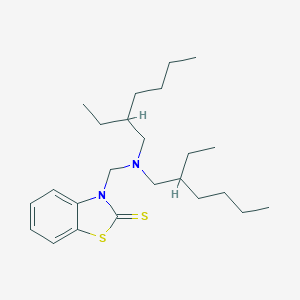

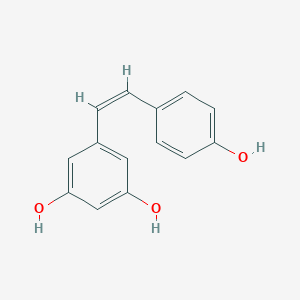
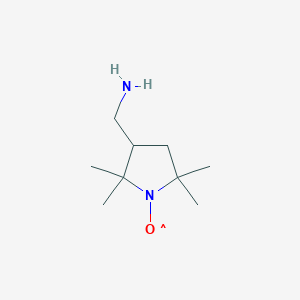
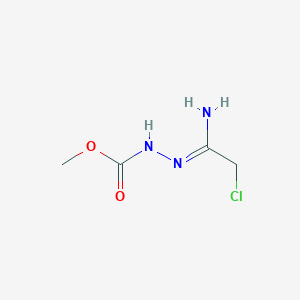
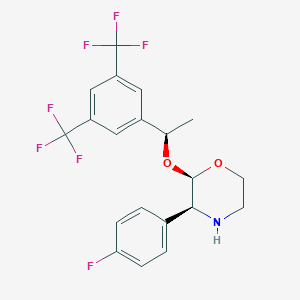

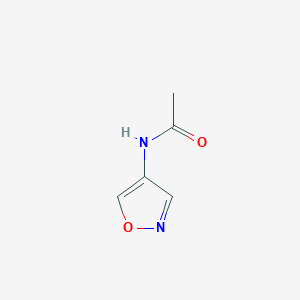
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)
